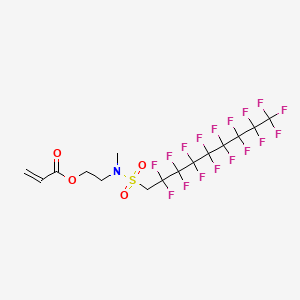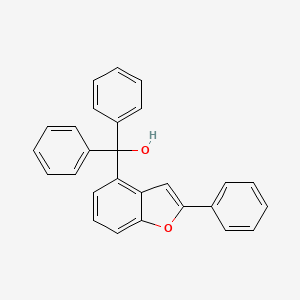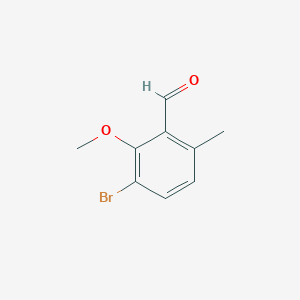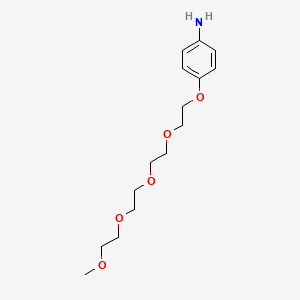
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is an organic compound characterized by the presence of a benzene ring substituted with an aniline group and a tetraoxatridecan-13-yl ether chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline typically involves the reaction of 4-hydroxyaniline with 2,5,8,11-tetraoxatridecan-13-yl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems allows for precise control of reaction parameters, leading to efficient and scalable production processes .
Análisis De Reacciones Químicas
Types of Reactions
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Amide or sulfonamide derivatives.
Aplicaciones Científicas De Investigación
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a linker in bioconjugation reactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its aniline group can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity and function. The tetraoxatridecan-13-yl ether chain enhances the solubility and stability of the compound in aqueous and organic media, facilitating its use in diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)benzaldehyde: Contains a benzaldehyde group instead of an aniline group, used as a PEG linker in bioconjugation.
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)benzoyl chloride: Contains a benzoyl chloride group, used in the synthesis of amides and esters.
2,5,8,11-Tetraoxatridecan-13-yl laurate: Contains a laurate ester group, used in the production of surfactants and emulsifiers.
Uniqueness
4-((2,5,8,11-Tetraoxatridecan-13-yl)oxy)aniline is unique due to its combination of aniline and tetraoxatridecan-13-yl ether functionalities, which confer distinct chemical reactivity and solubility properties. This makes it a versatile compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C15H25NO5 |
|---|---|
Peso molecular |
299.36 g/mol |
Nombre IUPAC |
4-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]aniline |
InChI |
InChI=1S/C15H25NO5/c1-17-6-7-18-8-9-19-10-11-20-12-13-21-15-4-2-14(16)3-5-15/h2-5H,6-13,16H2,1H3 |
Clave InChI |
PLAAYRWHJRTICV-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOCCOC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


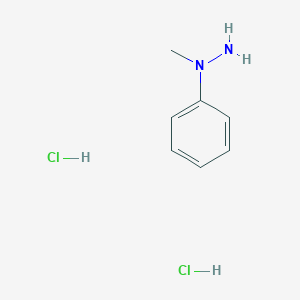


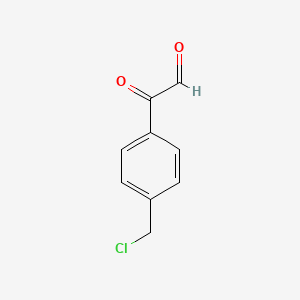
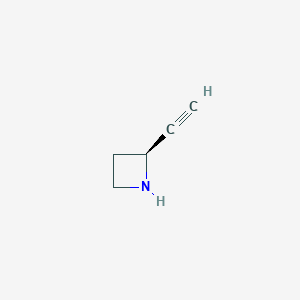
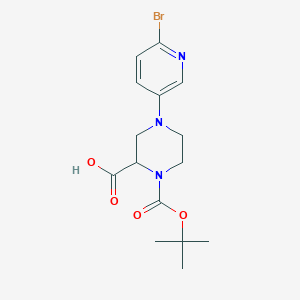
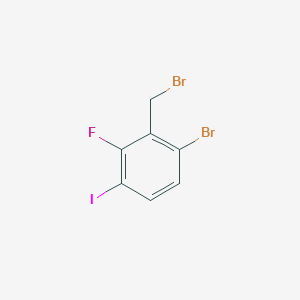
![2-Azabicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B12849595.png)


